molecular formula C13H9BrN2 B2699257 3-Bromo-2-(pyridin-4-yl)-1H-indole CAS No. 343350-55-0

3-Bromo-2-(pyridin-4-yl)-1H-indole

Cat. No.: B2699257
CAS No.: 343350-55-0
M. Wt: 273.133
InChI Key: XKORZMJGALMJEI-UHFFFAOYSA-N
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Description

3-Bromo-2-(pyridin-4-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyridine ring in its structure The indole ring is a common motif in many biologically active molecules, and the addition of a bromine atom and a pyridine ring can significantly alter its chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(pyridin-4-yl)-1H-indole typically involves the formation of the indole ring followed by the introduction of the bromine atom and the pyridine ring. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, under acidic conditions to form the indole ring. The bromine atom can then be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(pyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .

Scientific Research Applications

3-Bromo-2-(pyridin-4-yl)-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(pyridin-4-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The indole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(pyridin-4-yl)-1H-indole is unique due to the presence of both the bromine atom and the pyridine ring, which can enhance its versatility in chemical reactions and broaden its range of applications in scientific research. The combination of these structural features can lead to unique biological activities and potential therapeutic benefits .

Properties

IUPAC Name

3-bromo-2-pyridin-4-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-12-10-3-1-2-4-11(10)16-13(12)9-5-7-15-8-6-9/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKORZMJGALMJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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